molecular formula AsBr2H3N2 B14253335 Arsorohydrazidous dibromide CAS No. 220507-64-2

Arsorohydrazidous dibromide

Cat. No.: B14253335
CAS No.: 220507-64-2
M. Wt: 265.77 g/mol
InChI Key: DIYIBCRMBQTQKI-UHFFFAOYSA-N
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Description

Dibromides are a class of organic or organometallic compounds containing two bromine atoms. Hydrazides are characterized by the presence of a hydrazine (-NH-NH₂) backbone, often functionalized with carbonyl or aromatic groups. Dibromide derivatives are typically synthesized via halogenation reactions or nucleophilic substitutions, as seen in the synthesis of bis-azides from dibromides .

Properties

CAS No.

220507-64-2

Molecular Formula

AsBr2H3N2

Molecular Weight

265.77 g/mol

IUPAC Name

dibromoarsanylhydrazine

InChI

InChI=1S/AsBr2H3N2/c2-1(3)5-4/h5H,4H2

InChI Key

DIYIBCRMBQTQKI-UHFFFAOYSA-N

Canonical SMILES

NN[As](Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arsorohydrazidous dibromide typically involves the reaction of arsorohydrazide with bromine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:

Arsorohydrazide+Br2Arsorohydrazidous dibromide\text{Arsorohydrazide} + \text{Br}_2 \rightarrow \text{this compound} Arsorohydrazide+Br2​→Arsorohydrazidous dibromide

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Arsorohydrazidous dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert it to lower oxidation state compounds.

    Substitution: It can undergo substitution reactions where bromine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and ammonia can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while reduction can produce arsorohydrazide derivatives.

Scientific Research Applications

Arsorohydrazidous dibromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Arsorohydrazidous dibromide involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Dibromide Compounds

The evidence highlights several dibromides with structural or functional similarities to hypothetical "Arsorohydrazidous dibromide." Below is a detailed comparison:

Diquat Dibromide

  • Structure : A quaternary ammonium salt with two pyridinium rings bridged by an ethylene group and two bromide counterions .
  • Synthesis : Produced via alkylation of bipyridine derivatives followed by bromination.
  • Applications : Herbicide used in agriculture; disrupts photosynthesis by generating reactive oxygen species (ROS) .
  • Toxicity : Highly toxic to aquatic life; regulated due to environmental persistence .
Property Diquat Dibromide Hypothetical this compound
Formula C₁₂H₁₂Br₂N₂ Likely As-containing hydrazide derivative
Applications Herbicide Potential pharmaceutical/agricultural use
Toxicity High (EPA Category I) Unknown; arsenic may elevate toxicity

Ethylene Dibromide (EDB)

  • Structure : Simple alkyl dibromide (Br-CH₂-CH₂-Br).
  • Synthesis : Bromination of ethylene gas.
  • Applications: Historical use as a pesticide and gasoline additive; now banned in many countries due to carcinogenicity .
  • Toxicity : Linked to liver/kidney damage and cancer; interacts with disulfiram to increase mortality in mammals .
Property Ethylene Dibromide Hypothetical this compound
Reactivity Alkyl halide Likely redox-active due to As-N bonds
Environmental Impact Persistent pollutant Unknown degradation pathway

Quaternary Pyridine Aldoxime Dibromides (e.g., K005, K027)

  • Structure : Bis-pyridinium dibromides with oxime (-CH=N-OH) functional groups .
  • Applications : Antidotes for nerve agent poisoning (e.g., sarin, VX); reactivate acetylcholinesterase (AChE).
  • Efficiency : K005 shows superior reactivation of tabun-inhibited AChE compared to pralidoxime .
Property K005/K027 Hypothetical this compound
Bioactivity AChE reactivation Potential enzyme inhibition or metal chelation
Functional Groups Oxime, pyridinium Hydrazide, arsenic coordination

Data Tables

Table 1: Structural Comparison of Dibromides

Compound Core Structure Functional Groups Key Applications
Diquat Dibromide Bipyridinium Quaternary ammonium Herbicide
Ethylene Dibromide Alkyl chain Bromoalkyl Banned pesticide
K005 Bis-pyridinium oxime Oxime, Br⁻ counterion Nerve agent antidote

Table 2: Toxicity Profiles

Compound LD₅₀ (Rat, Oral) Regulatory Status Environmental Half-Life
Diquat Dibromide 230 mg/kg Restricted (EPA) 30–100 days
Ethylene Dibromide 146 mg/kg Banned (US, EU) >5 years
K005 Not reported Experimental <1 day

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